2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
The compound 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule that features a unique combination of quinoline, pyrimidoindole, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. A general synthetic route might include:
Formation of the Quinoline Derivative: Starting with a suitable precursor, such as 3,4-dihydroquinoline, the compound is functionalized to introduce the oxoethylthio group.
Construction of the Pyrimidoindole Core: This step involves cyclization reactions to form the pyrimido[5,4-b]indole structure. Key reagents might include formamide derivatives and appropriate catalysts.
Introduction of the Methoxyphenyl Group: The final step involves the attachment of the methoxyphenyl group through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalyst Optimization: Using specific catalysts to enhance reaction rates and selectivity.
Process Scaling: Adapting laboratory-scale reactions to industrial-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its unique structure and ability to interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the induction of apoptosis in cancer cells or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one: Similar structure but lacks the methoxy group.
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Similar structure with the methoxy group in a different position.
Uniqueness
The presence of the methoxy group at the 3-position of the phenyl ring in 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one may confer unique biological properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic properties.
This compound
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3S/c1-35-20-11-6-10-19(16-20)32-27(34)26-25(21-12-3-4-13-22(21)29-26)30-28(32)36-17-24(33)31-15-7-9-18-8-2-5-14-23(18)31/h2-6,8,10-14,16,29H,7,9,15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVIULSSWOQQJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCCC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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